

# Paltimatrectinib: A Deep Dive into Brain Penetrance and Central Nervous System Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Paltimatrectinib (formerly PBI-200) is a next-generation, orally active, and highly selective pan-tropomyosin receptor kinase (TRK) inhibitor.[1][2] It is currently in clinical development for the treatment of solid tumors harboring neurotrophic tyrosine receptor kinase (NTRK) gene fusions, including primary and metastatic central nervous system (CNS) tumors.[3][4][5] A key differentiating feature of paltimatrectinib is its demonstrated high degree of brain penetrance, a critical attribute for effectively treating intracranial malignancies.[1][2][3] This technical guide provides a comprehensive overview of the available preclinical data on the brain penetrance and CNS activity of paltimatrectinib.

# **Quantitative Data Summary**

The following tables summarize the key quantitative data from preclinical studies of **paltimatrectinib**, providing a comparative view of its potency and brain penetration.

# **Table 1: In Vitro Potency of Paltimatrectinib**



Target/Cell Line	Fusion/Mutation	IC50/EC50 (nM)	
Biochemical Assays			
TrkA	0.45[2]		
TrkB	2.2[2]	_	
TrkC	1.9[2]	_	
TrkA	G595R (Gatekeeper Mutation)	3.4[2]	
TrkA	G667C (Solvent Front Mutation)	10[2]	
Ros1	31[2]		
Cell-Based Proliferation Assays			
KM-12 Colorectal Cancer Cells	TPM3-NTRK1 Fusion	22[2]	
MO-91 Acute Myeloid Leukemia Cells	ETV6-NTRK3 Fusion	3.5[2]	

# Table 2: Preclinical Brain Penetrance of Paltimatrectinib

Species	Route of Administration	Brain/Plasma AUC Ratio	Comparator TRK Inhibitors' Brain Penetration Ratio (BPR)
Mouse	Oral & Intraperitoneal	3.9[2]	< 0.17[1]
Rat	Oral & Intraperitoneal	3.2[2]	Not Reported

# **Experimental Protocols**

Detailed experimental protocols for the key preclinical studies are summarized below based on available information.

# **In Vitro Kinase Inhibition Assays**



Biochemical IC50 values were determined against purified TrkA, TrkB, TrkC, and Ros1 kinases. **Paltimatrectinib**'s selectivity was assessed against a panel of 125 other protein kinases.[1][2]

# **Cell-Based Proliferation Assays**

The potency of **paltimatrectinib** in inhibiting cell growth was evaluated in human tumor cell lines harboring TRK fusions. The KM-12 colorectal cancer cell line (with a TPM3-NTRK1 fusion) and the MO-91 acute myeloid leukemia cell line (with an ETV6-NTRK3 fusion) were utilized.[2] The EC50 values were determined from dose-response curves.

### In Vivo Xenograft Models

- Subcutaneous Xenograft Model:
  - Cell Line: KM-12 colorectal cancer cells.
  - Animal Model: Not specified, but likely immunocompromised mice.
  - Treatment: Paltimatrectinib administered intraperitoneally at doses of 15 mg/kg and 30 mg/kg twice daily.
  - Endpoint: Tumor growth inhibition was measured and compared to comparator TRK inhibitors.[2][5]
- Intracranial Xenograft Model:
  - Cell Line: KM12-Luc (luciferase-expressing) cells.
  - Animal Model: Murine model.
  - Treatment: Paltimatrectinib was administered both intraperitoneally and orally.
  - Endpoints: CNS efficacy was assessed by monitoring tumor growth (likely via bioluminescence imaging) and overall survival.[1][2]

### **Pharmacokinetic and Brain Penetration Studies**

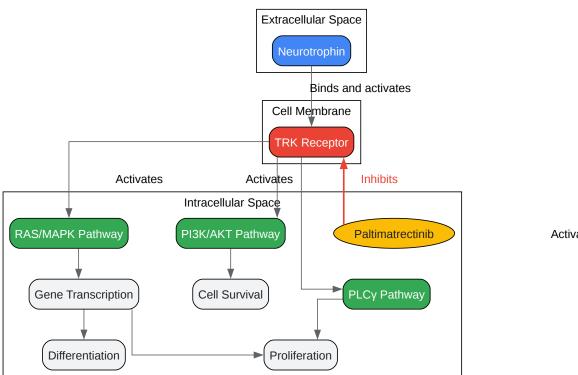
· Animal Models: Mice and rats.



• Methodology: The concentrations of paltimatrectinib in the brain and plasma were measured over time following oral and intraperitoneal administration to determine the area under the curve (AUC) for each compartment. The brain/plasma AUC ratio was then calculated to quantify brain penetration.[2]

# **Signaling Pathway and Experimental Workflow Visualizations**

# **TRK Signaling Pathway Inhibition by Paltimatrectinib**

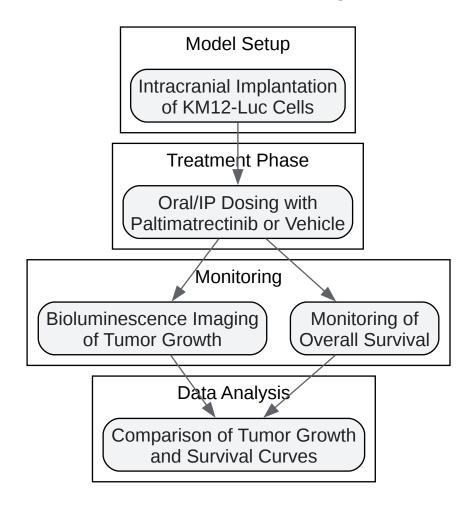




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Caption: Inhibition of the TRK signaling cascade by paltimatrectinib.

# **Experimental Workflow for Assessing CNS Efficacy**



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Caption: Workflow for in vivo evaluation of paltimatrectinib's CNS efficacy.

### **Discussion and Future Directions**

The preclinical data strongly suggest that **paltimatrectinib** possesses a high degree of brain penetrance and robust anti-tumor activity in CNS models of NTRK fusion-positive cancer. The significantly higher brain/plasma AUC ratios of **paltimatrectinib** compared to other TRK inhibitors are a promising feature for a CNS-targeted therapy.[1][2] This enhanced brain



penetration is likely a key contributor to the superior efficacy observed in intracranial tumor models.[1]

While the existing data are compelling, further studies are warranted to provide a more complete picture of **paltimatrectinib**'s CNS pharmacology. Specifically, determining the unbound brain-to-unbound plasma concentration ratio (Kp,uu) would offer a more precise measure of the pharmacologically active drug concentration in the brain. Additionally, investigating the interaction of **paltimatrectinib** with key blood-brain barrier efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), would elucidate the mechanisms underlying its impressive brain penetration.

The ongoing Phase 1/2 clinical trial (NCT04901806) will be critical in translating these promising preclinical findings to patients with primary and metastatic brain tumors.[1] Data from this trial will provide invaluable insights into the safety, pharmacokinetics, and clinical activity of **paltimatrectinib** in the CNS.

### Conclusion

**Paltimatrectinib** is a potent, selective, and highly brain-penetrant TRK inhibitor with significant potential for the treatment of NTRK fusion-positive cancers in the central nervous system. The preclinical evidence to date demonstrates superior brain exposure and CNS anti-tumor efficacy compared to other TRK inhibitors. Future clinical data will be instrumental in defining the role of **paltimatrectinib** in the management of patients with these challenging malignancies.

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- To cite this document: BenchChem. [Paltimatrectinib: A Deep Dive into Brain Penetrance and Central Nervous System Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144274#brain-penetrance-and-cns-activity-of-paltimatrectinib]

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